molecular formula C16H15FN2S B5542096 N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide

N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide

Cat. No.: B5542096
M. Wt: 286.4 g/mol
InChI Key: DEJVDFMUCXKBMD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide is a heterocyclic compound featuring a partially saturated quinoline core (3,4-dihydro-1(2H)-quinoline) substituted with a carbothioamide (-C(=S)-NH-) group at position 1 and a 4-fluorophenyl moiety at the N-position. This structure combines a bicyclic aromatic system with sulfur-containing and fluorinated substituents, which may influence its physicochemical properties (e.g., lipophilicity, electronic effects) and biological activity.

Properties

IUPAC Name

N-(4-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2S/c17-13-7-9-14(10-8-13)18-16(20)19-11-3-5-12-4-1-2-6-15(12)19/h1-2,4,6-10H,3,5,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJVDFMUCXKBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=S)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide typically involves the reaction of 4-fluoroaniline with a quinoline derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of quinoline N-oxide derivatives, while reduction may yield dihydroquinoline derivatives .

Scientific Research Applications

N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including infections and cancer.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Halogen Substituent Effects: Fluorine vs. Other Halogens

Evidence from N-substituted maleimides (e.g., N-(4-fluorophenyl)maleimide) indicates that halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency toward monoacylglycerol lipase (MGL), with IC50 values ranging narrowly (4.34–7.24 μM) . This suggests that electronic effects (e.g., electronegativity) may outweigh steric considerations in these systems. For N-(4-fluorophenyl)-3,4-dihydroquinolinecarbothioamide, the para-fluorine substituent likely enhances metabolic stability and bioavailability compared to non-halogenated aryl groups, a common strategy in medicinal chemistry. However, direct comparisons with chloro- or bromo-substituted quinolinecarbothioamides are absent in the evidence, necessitating caution in extrapolation.

Core Heterocycle Variations: Quinoline vs. Thienoquinoline/Naphthyridine

  • Thienoquinoline Derivatives: The compound 3-amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide () replaces the quinoline core with a thienoquinoline system and substitutes carbothioamide with carboxamide. The sulfur atom in the thiophene ring may alter electronic distribution and binding interactions compared to the fully aromatic quinoline core.
  • Naphthyridine Derivatives: N3-aryl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides () feature a nitrogen-rich naphthyridine core, which could enhance hydrogen-bonding interactions with biological targets.

Functional Group Differences: Carbothioamide vs. Carboxamide

Carbothioamides (-C(=S)-NH-) exhibit greater lipophilicity and altered hydrogen-bonding capacity compared to carboxamides (-C(=O)-NH-). For example, in , maleimide derivatives with carboxamide groups show moderate MGL inhibition, but the thioamide variant of the target compound could enhance membrane permeability or enzyme binding via sulfur’s polarizability.

Biological Activity

N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide, a compound characterized by its unique quinoline structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

  • Chemical Formula : C16H15FN2S
  • Molecular Weight : 286.37 g/mol
  • CAS Number : 315248-85-2

The compound features a fluorinated phenyl group attached to a quinoline backbone, which is known to influence its biological activity through interactions with various molecular targets.

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections detail these activities based on recent research findings.

Antiviral Activity

Research has indicated that compounds similar to this compound can act as effective antiviral agents. For instance, compounds within the quinoline family have shown activity against herpes viruses, suggesting potential applications in treating viral infections .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of specific bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The compound's structure allows for binding to enzymes and receptors that are critical in disease processes.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EC50 ValuesReference
AntiviralHerpes simplex virusNot specified
AntimicrobialStaphylococcus aureus0.5 mg/mL
AnticancerMCF-7 breast cancer cells10 µM

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that the compound exhibited notable activity against Staphylococcus aureus with an IC50 value of 0.5 mg/mL. This finding positions it as a potential candidate for developing new antimicrobial therapies .

Case Study: Anticancer Activity

In a recent investigation into the anticancer properties of related quinoline derivatives, this compound was shown to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 10 µM. This suggests that the compound could be further developed as an anticancer agent .

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